

Application of BHET in developing polyurethane foams

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Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) terephthalic acid*
Cat. No.: *B8145761*

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Application Note: Valorization of PET Waste into High-Performance Polyurethane Foams via BHET Intermediates

Mechanistic Overview & Rationale

The global push towards a circular economy has accelerated the development of chemical recycling methods for polyethylene terephthalate (PET) waste. Through catalytic glycolysis, PET is depolymerized into valuable monomeric and oligomeric intermediates, predominantly bis(2-hydroxyethyl) terephthalate (BHET)[1].

For researchers and formulators in materials science, BHET represents a highly functional building block for the synthesis of rigid polyurethane foams (rPUF)[2]. The integration of BHET into the polyurethane matrix is driven by specific structure-property causalities:

- **Reactivity:** BHET contains two active primary hydroxyl (–OH) groups that readily undergo nucleophilic addition with isocyanates (e.g., Polymeric Methylene Diphenyl Diisocyanate, PMDI) to form robust urethane linkages[3].

- **Structural Rigidity:** The terephthalate aromatic ring at the core of the BHET molecule introduces significant steric hindrance and chain stiffness. This molecular architecture directly translates to higher glass transition temperatures () and enhanced compressive modulus in the macroscopic foam structure[3][4].
- **Thermal Stability and Flame Retardancy:** The dense aromatic network provided by BHET inherently raises the thermal degradation onset temperature. During combustion, this aromaticity promotes the formation of a protective char layer, which, especially when combined with phosphorus-nitrogen flame retardants, allows the foam to meet stringent UL-94 fire safety standards[5][6].



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Fig 1. Chemical pathway from PET waste to BHET and integration into polyurethane foams.

Experimental Protocols

To ensure reproducibility and reliability, the following protocols are designed as self-validating systems.

Protocol A: Catalytic Glycolysis of PET to BHET

The depolymerization of PET requires an excess of glycol to drive the equilibrium toward the monomeric product, while a Lewis acid catalyst lowers the activation energy by coordinating with the carbonyl oxygen of the ester bonds[1].

- **Preparation:** Charge a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer with post-consumer PET flakes and Ethylene Glycol (EG) at a 1:5 molar ratio.
- **Catalysis:** Add 0.5 wt% (relative to PET) of Zinc Acetate (

) as the transesterification catalyst[1].

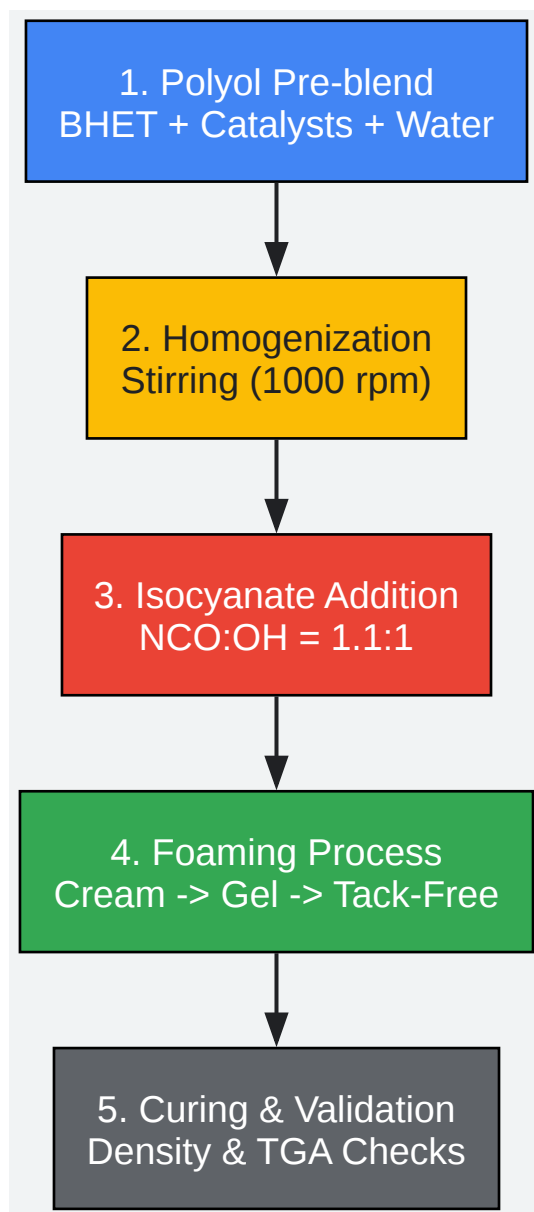
- Reaction: Heat the mixture to 190–200 °C under a continuous nitrogen atmosphere. Maintain reflux with vigorous stirring for 2.5 to 3 hours until the PET flakes completely dissolve, indicating full depolymerization[2].
- Isolation: Pour the hot reaction mixture into chilled distilled water. The sudden drop in temperature forces the hydrophobic aromatic BHET to precipitate, while excess EG and unreacted catalyst remain in the aqueous phase. Filter and dry the white crystalline solid under a vacuum at 60 °C for 12 hours.
- Self-Validation Checkpoint: Before utilizing the product for foam synthesis, perform a hydroxyl (OH) value titration. Pure BHET yields an OH value of approximately 440–445 mg KOH/g. Additionally, confirm the melting point is between 106–109 °C. A lower melting point indicates the presence of unreacted dimers or oligomers, requiring recrystallization[2].

Protocol B: Formulation and Foaming of BHET-based rPUF

Because pure BHET is a solid at room temperature, it must be dissolved in a carrier polyol (e.g., palm-based polyol) or chemically modified into a liquid polyester polyol prior to foaming[3][7].

- Polyol Pre-blend: In a disposable paper cup, combine the BHET-derived polyol, distilled water (chemical blowing agent), silicone surfactant (cell stabilizer), and amine/tin catalysts (e.g., PMDETA and DBTDL). Stir at 500 rpm for 2 minutes to ensure a homogenous emulsion.
- Isocyanate Addition: Add PMDI to the pre-blend. The NCO:OH index must be strictly calculated and maintained at 1.05–1.10. This slight excess of isocyanate compensates for moisture in the air and ensures the complete conversion of hydroxyl groups, preventing a plasticizing effect from unreacted polyol[3].
- Homogenization & Foaming: Immediately stir the mixture vigorously at 1000 rpm for exactly 10 seconds. Pour the expanding mixture into a pre-heated (40 °C) closed or open mold.

- Self-Validation Checkpoint: Monitor the reaction kinetics. The cream time (onset of expansion) should occur within 15–25 seconds, and the tack-free time (surface is no longer sticky) within 60–90 seconds. A delayed cream time indicates insufficient catalytic activity. Post-curing (24 hours at room temperature), perform Fourier Transform Infrared (FTIR) spectroscopy on a foam slice. The complete disappearance of the free isocyanate peak ($\text{N}=\text{C}=\text{O}$) at 2270 cm^{-1} validates a successful and complete polymerization[2].



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Fig 2. Step-by-step experimental workflow for synthesizing BHET-based polyurethane foams.

Quantitative Data & Formulation Guidelines

The incorporation of BHET significantly alters the physical and mechanical profile of the resulting polyurethane foam. The rigid aromatic rings increase the overall density and compressive strength compared to foams synthesized solely from conventional aliphatic polyols[3][6].

Table 1: Standard Formulation Guidelines for BHET-based rPUF

| Component | Chemical Function | Parts by Weight (pbw) |
|---------------------|---------------------------------------------------|-----------------------|
| BHET-derived Polyol | Primary hydroxyl source / Backbone | 100.0 |
| Distilled Water | Chemical blowing agent (generates) | 2.0 – 4.0 |
| Silicone Surfactant | Lowers surface tension, stabilizes cells | 1.5 – 2.5 |
| PMDETA | Amine catalyst (promotes blowing reaction) | 0.2 – 0.5 |
| DBTDL | Tin catalyst (promotes gelling/urethane reaction) | 0.1 – 0.3 |
| PMDI | Isocyanate (Maintains NCO index ~1.1) | 110.0 – 140.0 |

Table 2: Comparative Physical and Mechanical Properties (Data synthesized from comparative analyses of conventional vs. recycled PET-derived foams)[3][5][6]

| Property | Conventional Polyol PUF (c-PUF) | BHET-based PUF (r-PUF) | Mechanistic Cause |
|----------------------|---------------------------------|-------------------------------------------|--------------------------------------------------------------------------|
| Apparent Density | ~45.0 kg/m ³ | ~71.0 – 182.0 kg/m ³ | High molecular weight and packing density of aromatic rings. |
| Compressive Strength | ~150 kPa | ~390 – 400 kPa | Steric hindrance of the terephthalate ring restricts chain mobility. |
| Glass Transition () | ~45 – 50 °C | ~65 – 80 °C | Increased crosslink density and rigid aromatic segments. |
| Fire Performance | Rapid burning (Fails UL-94) | Self-extinguishing (Passes UL-94 HB/V-0)* | Aromaticity promotes dense char formation, starving the flame of oxygen. |

*Note: V-0 rating typically requires the synergistic addition of phosphorus-based flame retardants alongside the BHET polyol[5].

References

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